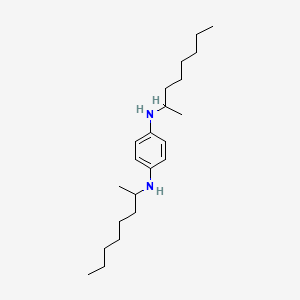

N,N'-Bis(1-methylheptyl)-p-phenylenediamine

CAS No.: 28633-36-5

Cat. No.: VC13308286

Molecular Formula: C22H40N2

Molecular Weight: 332.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28633-36-5 |

|---|---|

| Molecular Formula | C22H40N2 |

| Molecular Weight | 332.6 g/mol |

| IUPAC Name | 1-N,4-N-di(octan-2-yl)benzene-1,4-diamine |

| Standard InChI | InChI=1S/C22H40N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-20,23-24H,5-14H2,1-4H3 |

| Standard InChI Key | APTGHASZJUAUCP-UHFFFAOYSA-N |

| SMILES | CCCCCCC(C)NC1=CC=C(C=C1)NC(C)CCCCCC |

| Canonical SMILES | CCCCCCC(C)NC1=CC=C(C=C1)NC(C)CCCCCC |

| Boiling Point | 190 °C (40 Pa) |

| Colorform | White solid |

Introduction

Structural and Molecular Characteristics

N,N'-Bis(1-methylheptyl)-p-phenylenediamine features a symmetrical structure with two 1-methylheptyl groups bonded to the nitrogen atoms of the p-phenylenediamine backbone. The IUPAC name, 1-N,4-N-di(octan-2-yl)benzene-1,4-diamine, underscores its substitution pattern. Key structural identifiers include:

-

SMILES: CCCCCCC(C)NC1=CC=C(C=C1)NC(C)CCCCCC

-

InChIKey: APTGHASZJUAUCP-UHFFFAOYSA-N

-

Boiling Point: 190°C at 40 Pa.

The compound’s crystallinity and white solid appearance at room temperature are attributed to its alkyl chain packing and hydrogen-bonding capabilities.

Synthesis Methods

Nucleophilic Substitution

The primary synthesis route involves reacting p-phenylenediamine with 1-methylheptyl halides (e.g., bromides or chlorides) under alkaline conditions. Sodium hydroxide or potassium carbonate facilitates deprotonation, enabling nucleophilic attack on the alkyl halide. Optimized parameters include:

| Parameter | Condition |

|---|---|

| Temperature | 80–120°C |

| Solvent | Polar aprotic (e.g., DMF, THF) |

| Reaction Time | 12–24 hours |

| Yield | 60–75% after purification . |

Physicochemical Properties

The compound’s properties are critical for its industrial applicability:

| Property | Value |

|---|---|

| Melting Point | Not reported (likely <25°C) |

| Density | ~0.91 g/cm³ (estimated) |

| Solubility | Insoluble in water; soluble in hydrocarbons . |

Its lipophilicity, conferred by the branched alkyl chains, enhances compatibility with polymeric matrices, making it suitable for rubber formulations .

Industrial and Research Applications

Antioxidant and Antiozonant

N,N'-Bis(1-methylheptyl)-p-phenylenediamine functions as a radical scavenger, inhibiting oxidative degradation in elastomers. In tire manufacturing, it mitigates ozone-induced cracking by reacting with ozone at the rubber surface, forming a protective layer . Comparative studies show superior performance to N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) in high-temperature environments .

Polymer Stabilization

The compound suppresses unwanted crosslinking during rubber vulcanization, acting as a gel inhibitor. Its mechanism involves quenching sulfur radicals, thereby preserving polymer flexibility .

Comparison with Analogous Compounds

The 1-methylheptyl substituents confer distinct advantages over shorter-chain derivatives:

| Compound | Alkyl Chain | Thermal Stability | Ozone Resistance |

|---|---|---|---|

| N,N'-Bis(1-methylheptyl)-p-PDA | C₈H₁₇ | High | Excellent |

| 6PPD | C₆H₁₃ | Moderate | Good |

| N-Cyclohexyl-N'-phenyl-PDA | Cyclohexyl | Low | Moderate . |

The extended alkyl chains in N,N'-Bis(1-methylheptyl)-p-phenylenediamine enhance steric hindrance, reducing oxidative side reactions .

Future Directions

Research gaps include ecotoxicological profiling and biodegradability studies. Advances in green chemistry could yield solvent-free synthesis routes, minimizing waste generation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume